molecular formula C19H32N2O B4019891 N-(3,5,7-trimethyl-1-adamantyl)-1-piperidinecarboxamide

N-(3,5,7-trimethyl-1-adamantyl)-1-piperidinecarboxamide

Cat. No. B4019891
M. Wt: 304.5 g/mol
InChI Key: DLISVCJNPSDLJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related adamantane derivatives involves multi-step chemical reactions starting from adamantane or its functionalized precursors. For instance, the synthesis of N-substituted piperidine derivatives, including those with adamantane moieties, has been described through reactions involving isothiocyanates and secondary amines, leading to the formation of N-(adamantyl)carbothioamides (Al-Abdullah et al., 2015). This methodology provides a versatile approach to incorporating adamantyl groups into piperidine frameworks, offering a basis for the synthesis of N-(3,5,7-trimethyl-1-adamantyl)-1-piperidinecarboxamide.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by a rigid, three-dimensional framework that imparts unique physical and chemical properties. Structural elucidation techniques such as NMR spectroscopy and X-ray crystallography are commonly used to confirm the configuration of such molecules. For example, studies on similar adamantane-containing compounds have employed these techniques to determine the spatial arrangement and confirm the identity of synthesized molecules (Travis & LaDuca, 2016).

Chemical Reactions and Properties

Adamantane derivatives participate in a variety of chemical reactions, reflecting their chemical properties. These compounds exhibit stability and resistance to chemical reagents due to the robustness of the adamantane cage. Chemical modifications typically occur at functionalized sites, such as the piperidine nitrogen or the carboxamide moiety, enabling the derivation of a wide array of structural analogs with diverse biological activities (Abou-Gharbia et al., 1999).

properties

IUPAC Name

N-(3,5,7-trimethyl-1-adamantyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O/c1-16-9-17(2)11-18(3,10-16)14-19(12-16,13-17)20-15(22)21-7-5-4-6-8-21/h4-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLISVCJNPSDLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5,7-trimethyl-1-adamantyl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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